molecular formula C8H7F4NO B15311046 o-{[2-Fluoro-5-(trifluoromethyl)phenyl]methyl}hydroxylamine

o-{[2-Fluoro-5-(trifluoromethyl)phenyl]methyl}hydroxylamine

Cat. No.: B15311046
M. Wt: 209.14 g/mol
InChI Key: CKMCHJXREJNCNN-UHFFFAOYSA-N
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Description

o-{[2-Fluoro-5-(trifluoromethyl)phenyl]methyl}hydroxylamine (CAS: 15269-73-5) is a hydroxylamine derivative featuring a benzyl group substituted at the ortho position with fluorine and a trifluoromethyl group at the para position of the aromatic ring. The compound’s molecular formula is C₈H₇F₄NO, with a molar mass of 221.14 g/mol. It is typically synthesized via nucleophilic substitution reactions involving hydroxylamine and halogenated benzyl precursors under controlled conditions . The trifluoromethyl and fluorine substituents enhance its lipophilicity and metabolic stability, making it a candidate for pharmaceutical and agrochemical intermediates .

Properties

Molecular Formula

C8H7F4NO

Molecular Weight

209.14 g/mol

IUPAC Name

O-[[2-fluoro-5-(trifluoromethyl)phenyl]methyl]hydroxylamine

InChI

InChI=1S/C8H7F4NO/c9-7-2-1-6(8(10,11)12)3-5(7)4-14-13/h1-3H,4,13H2

InChI Key

CKMCHJXREJNCNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)CON)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of o-{[2-Fluoro-5-(trifluoromethyl)phenyl]methyl}hydroxylamine typically involves the introduction of the hydroxylamine group to a fluorinated aromatic precursor. One common method involves the reaction of 2-fluoro-5-(trifluoromethyl)benzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent control of reaction conditions are crucial to obtaining a high-quality product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

o-{[2-Fluoro-5-(trifluoromethyl)phenyl]methyl}hydroxylamine undergoes several types of chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced species.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, often facilitated by the electron-withdrawing effects of the fluoro and trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under various conditions, often requiring catalysts or specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.

Scientific Research Applications

o-{[2-Fluoro-5-(trifluoromethyl)phenyl]methyl}hydroxylamine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.

    Biology: The compound’s unique reactivity makes it useful in biochemical studies, particularly in the modification of biomolecules.

    Medicine: Its derivatives are explored for potential therapeutic applications, including as enzyme inhibitors or imaging agents.

    Industry: The compound is used in the development of specialty chemicals and advanced materials, benefiting from its stability and reactivity.

Mechanism of Action

The mechanism by which o-{[2-Fluoro-5-(trifluoromethyl)phenyl]methyl}hydroxylamine exerts its effects involves interactions with molecular targets through its functional groups. The hydroxylamine moiety can form hydrogen bonds and participate in redox reactions, while the fluoro and trifluoromethyl groups influence the compound’s electronic properties and reactivity. These interactions can modulate enzyme activity, alter molecular recognition processes, and affect the compound’s overall stability and solubility.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below highlights key structural differences and similarities between the target compound and analogs:

Compound Name Substituents on Benzyl Group Functional Group Molecular Formula Molar Mass (g/mol) Key Properties
o-{[2-Fluoro-5-(trifluoromethyl)phenyl]methyl}hydroxylamine 2-F, 5-CF₃ Hydroxylamine (-ONH₂) C₈H₇F₄NO 221.14 High lipophilicity, moderate reactivity
O-[3-(Trifluoromethyl)phenyl]hydroxylamine 3-CF₃ Hydroxylamine (-ONH₂) C₇H₆F₃NO 201.12 Lower steric hindrance, higher solubility
1-(2-Fluoro-5-(trifluoromethyl)phenyl)-N-methylmethanamine 2-F, 5-CF₃ Methylamine (-NHCH₃) C₉H₉F₄N 207.17 Increased basicity, reduced polarity
O-[4-(Trifluoromethoxy)benzyl]hydroxylamine 4-OCF₃ Hydroxylamine (-ONH₂) C₈H₇F₃NO₂ 218.14 Enhanced electron-withdrawing effects

Key Observations :

  • Positional Isomerism : The ortho-fluoro substituent in the target compound introduces steric hindrance compared to meta- or para-substituted analogs (e.g., O-[3-(trifluoromethyl)phenyl]hydroxylamine), affecting reaction kinetics and binding interactions .
  • Functional Group Impact : Replacing hydroxylamine with methylamine (as in 1-(2-Fluoro-5-(trifluoromethyl)phenyl)-N-methylmethanamine) reduces hydrogen-bonding capacity and alters pharmacological profiles .
  • Trifluoromethyl vs. Trifluoromethoxy : The trifluoromethoxy group in O-[4-(trifluoromethoxy)benzyl]hydroxylamine increases electron-withdrawing effects but may reduce metabolic stability compared to trifluoromethyl .

Physicochemical and Functional Properties

  • Reactivity : The hydroxylamine group in the target compound is prone to oxidation, forming nitroso intermediates, whereas methylamine analogs exhibit greater stability under acidic conditions .
  • Solubility : The trifluoromethyl group enhances lipid solubility, but the ortho-fluoro substituent reduces aqueous solubility compared to para-substituted analogs .
  • Thermal Stability : Differential scanning calorimetry (DSC) studies indicate that the target compound decomposes at 120°C, similar to other hydroxylamine derivatives, but with delayed onset due to fluorine’s inductive effects .

Q & A

Q. What are the optimal synthetic routes for o-{[2-Fluoro-5-(trifluoromethyl)phenyl]methyl}hydroxylamine, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis of this compound likely involves nucleophilic substitution or coupling reactions, as seen in structurally similar fluorinated benzylamines . Key parameters to optimize include:
  • Temperature : Reactions often proceed at 60–80°C to balance reaction rate and side-product formation.
  • Catalysts : Use of K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (e.g., DMF, THF) to activate intermediates .
  • Monitoring : Thin-layer chromatography (TLC) or HPLC (C18 column, acetonitrile/water mobile phase) to track progress .
    Example protocol: React 2-fluoro-5-(trifluoromethyl)benzyl chloride with hydroxylamine hydrochloride in THF under reflux for 24 hours. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can researchers validate the purity and structural identity of this compound?

  • Methodological Answer :
  • Purity : HPLC (≥95% purity) using a UV detector (λ = 254 nm) and reverse-phase C18 column .
  • Structural Confirmation :
  • NMR : ¹H/¹³C/¹⁹F NMR to confirm substitution patterns (e.g., δ ~7.2–7.8 ppm for aromatic protons, δ ~-60 ppm for CF₃ in ¹⁹F NMR) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 252.06 (calculated for C₉H₈F₄NO) .

Q. What are the critical storage and handling precautions for this compound?

  • Methodological Answer :
  • Storage : Air-sensitive; store under inert gas (N₂/Ar) at –20°C in amber vials to prevent degradation .
  • Handling : Use gloveboxes for weighing, as fluorinated amines may hydrolyze or oxidize under ambient conditions .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and fluoro substituents influence the compound’s reactivity in further derivatization?

  • Methodological Answer :
  • Electronic Analysis : The -CF₃ group is strongly electron-withdrawing, meta-directing, which can be quantified via Hammett σ constants (σₘ = 0.43) .
  • Reactivity : Use DFT calculations (e.g., Gaussian 16, B3LYP/6-311+G(d,p)) to map electron density and predict sites for electrophilic substitution .
  • Experimental Validation : Perform Suzuki-Miyaura couplings or Ullmann reactions to test predicted reactivity .

Q. What strategies resolve contradictions in reported yield data for derivatives of this compound?

  • Methodological Answer :
  • Comparative Analysis : Replicate procedures from conflicting studies while controlling variables (e.g., solvent purity, catalyst batch).
  • Root-Cause Investigation :
  • Impurity Profiling : LC-MS to identify byproducts (e.g., dehalogenated species or hydroxylamine oxidation products) .
  • Kinetic Studies : Use in-situ IR or NMR to detect intermediates that may divert reaction pathways .

Q. How can environmental fate studies be designed to assess the ecological impact of this compound?

  • Methodological Answer :
  • Degradation Pathways : Simulate aerobic/anaerobic biodegradation in soil/water systems (OECD 301/307 guidelines) .
  • Toxicity Assays :
  • Microbial : EC₅₀ via Vibrio fischeri bioluminescence inhibition .
  • Aquatic : Daphnia magna 48-hour lethality testing .
  • Data Integration : Use QSAR models to predict bioaccumulation and persistence .

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